Fructosyllysine(1+)
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Overview
Description
Fructosyllysine(1+) is an Amadori compound formed by the non-enzymatic glycation of lysine residues with glucose. This compound is a key intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that occurs during the cooking and processing of foods. Fructosyllysine(1+) is commonly found in thermally processed foods and is of significant interest due to its implications in food chemistry and human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructosyllysine(1+) can be synthesized through the reaction of lysine with glucose under controlled conditions. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of the Amadori product. The reaction can be monitored by measuring the formation of fructosyllysine using chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of fructosyllysine(1+) often involves the Maillard reaction during the processing of protein-rich foods. For example, roasting peanuts at specific temperatures and durations can lead to the formation of fructosyllysine(1+) along with other glycation products .
Chemical Reactions Analysis
Types of Reactions: Fructosyllysine(1+) undergoes several types of chemical reactions, including:
Oxidation: Fructosyllysine can be oxidized to form advanced glycation end products (AGEs) such as N-ε-carboxymethyllysine.
Hydrolysis: Acid-catalyzed hydrolysis of fructosyllysine results in the formation of furosine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include reactive oxygen species and metal-catalyzed oxidation systems.
Hydrolysis: Acidic conditions, such as hydrochloric acid, are used to catalyze the hydrolysis of fructosyllysine.
Major Products:
Oxidation: N-ε-carboxymethyllysine and other AGEs.
Hydrolysis: Furosine.
Scientific Research Applications
Fructosyllysine(1+) has several scientific research applications, including:
Mechanism of Action
Fructosyllysine(1+) exerts its effects primarily through its involvement in the Maillard reaction. In the human body, it can be metabolized by gut microbiota, such as Escherichia coli, which utilize specific enzymes to break down fructosyllysine into glucose 6-phosphate and lysine . The regulation of fructosyllysine metabolism involves transcriptional regulators that respond to environmental cues, ensuring efficient utilization of this compound within the gut environment .
Comparison with Similar Compounds
Fructosyllysine(1+) is similar to other Amadori compounds such as:
N-ε-carboxymethyllysine: An advanced glycation end product formed from the oxidation of fructosyllysine.
Lactuloselysine: Another Amadori product formed from the reaction of lysine with lactose.
Uniqueness: Fructosyllysine(1+) is unique due to its specific formation from glucose and lysine, and its role as an intermediate in the Maillard reaction. Its presence in thermally processed foods and its implications in food chemistry and health make it a compound of significant interest .
Properties
Molecular Formula |
C12H25N2O7+ |
---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]azaniumyl]hexanoate |
InChI |
InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/p+1/t7-,9+,10+,11+/m0/s1 |
InChI Key |
BFSYFTQDGRDJNV-AYHFEMFVSA-O |
Isomeric SMILES |
C(CC[NH2+]CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C(CC[NH2+]CC(=O)C(C(C(CO)O)O)O)CC(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
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